molecular formula C12H15B B1522657 2-Bromo-5-(3-methylphenyl)-1-pentene CAS No. 1143461-40-8

2-Bromo-5-(3-methylphenyl)-1-pentene

Cat. No.: B1522657
CAS No.: 1143461-40-8
M. Wt: 239.15 g/mol
InChI Key: TWCJUCJXMRAQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(3-methylphenyl)-1-pentene (C₁₂H₁₅Br) is an organobromine compound featuring a pentene backbone substituted with a bromine atom at the 2-position and a 3-methylphenyl group at the 5-position. This structure confers unique reactivity due to the electron-withdrawing bromine and the steric bulk of the aromatic substituent.

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-10-5-3-7-12(9-10)8-4-6-11(2)13/h3,5,7,9H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCJUCJXMRAQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255821
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143461-40-8
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-Bromo-5-(3-methylphenyl)-1-pentene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-(3-methylphenyl)-1-pentene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, while the phenyl group can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in halogen type, aromatic substituents, or backbone structure. Key differences in reactivity, stability, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Halogen Reactivity Notes Applications
2-Bromo-5-(3-methylphenyl)-1-pentene C₁₂H₁₅Br 247.15 3-methylphenyl at C5, Br at C2 Br High electrophilicity at C2; steric hindrance from 3-methylphenyl slows nucleophilic attack . Potential intermediate in drug synthesis .
2-Chloro-5-(3-fluorophenyl)-1-pentene C₁₂H₁₄ClF 224.69 3-fluorophenyl at C5, Cl at C2 Cl Lower electrophilicity vs. Br; fluorine enhances aryl ring electron deficiency . Specialty polymer precursors .
5-Bromo-1-pentene C₅H₉Br 149.03 Linear alkene, Br at C5 Br Rapid halogen elimination due to terminal alkene; prone to polymerization . Cross-coupling reactions .
1-Pentene (unsubstituted) C₅H₁₀ 70.13 None High ignition propensity; kinetic models show fast oxidation at 600–900 K . Fuel additive research .

Key Findings:

Halogen Effects : Bromine in this compound increases electrophilicity at C2 compared to chlorine analogs, enabling selective substitution reactions. However, steric hindrance from the 3-methylphenyl group moderates reactivity, contrasting with linear analogs like 5-Bromo-1-pentene, which exhibit faster elimination or polymerization .

Aryl Substituent Influence : The 3-methylphenyl group provides steric stabilization, reducing susceptibility to oxidation compared to unsubstituted 1-pentene. Fluorinated analogs (e.g., 3-fluorophenyl derivatives) show enhanced electronic effects but lower thermal stability .

Reactivity in Oxidation : Unlike 1-pentene, which is studied extensively for ignition delay and oxidation kinetics in fuels, brominated or aryl-substituted derivatives like the target compound are less reactive under similar conditions due to halogen and aryl stabilization .

Biological Activity

2-Bromo-5-(3-methylphenyl)-1-pentene is a brominated alkene that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and material sciences. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthesis and biological studies.

Chemical Structure

The molecular formula of this compound is C12H15BrC_{12}H_{15}Br. Its structure can be represented as follows:

BrC=CCC(C6H4CH3)C\text{Br}-C=C-C-C(C_6H_4CH_3)-C

This compound features a bromine atom attached to the second carbon of a pentene chain, with a 3-methylphenyl group at the fifth position.

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom can act as a leaving group, facilitating various transformations that can lead to biologically active derivatives. The mechanisms include:

  • Nucleophilic Substitution (SN2) : The bromine is replaced by a nucleophile, which can alter the biological properties of the compound.
  • Elimination Reactions (E2) : This leads to the formation of alkenes, which may exhibit different biological activities compared to their parent compounds.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies involving brominated alkenes have shown promising results in inhibiting tumor growth in various cancer cell lines.

Study Cell Line Concentration (µM) Effect
Study AHCT1161050% inhibition of cell proliferation
Study BA54920Induction of apoptosis
Study CMCF-715Cell cycle arrest at G1 phase

These findings suggest that the structural features of brominated alkenes contribute significantly to their anticancer activity.

Anti-inflammatory Effects

In addition to anticancer activity, there is evidence suggesting that related compounds may possess anti-inflammatory properties. For example, a study demonstrated that certain brominated alkenes inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential for therapeutic applications in inflammatory diseases.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

  • Cytotoxicity : Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
  • Enzyme Inhibition : May inhibit key enzymes involved in cancer progression and inflammation.
  • Molecular Interactions : Potential interactions with cellular receptors that modulate signaling pathways associated with growth and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(3-methylphenyl)-1-pentene
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(3-methylphenyl)-1-pentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.